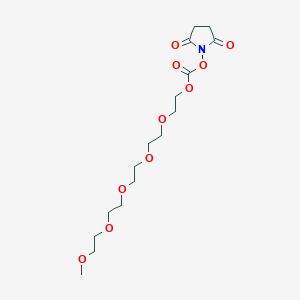

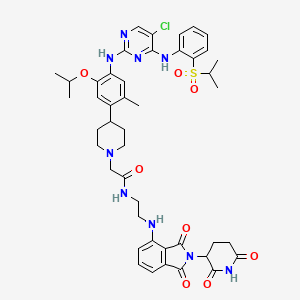

2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MS4078 is a PROTAC degrader of ALK which potently decreases cellular levels of oncogenic active ALK fusion proteins in SU-DHL-1 lymphoma and NCI-H2228 lung cancer cells.

Scientific Research Applications

Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK)

MS4078 is a novel ALK PROTAC . It potently reduced cellular ALK protein levels in a cereblon and proteasome-dependent manner . It also potently inhibited cellular ALK signaling . This makes it a promising candidate for in vivo efficacy studies .

Inhibition of Immune Response Target NPM-ALK Protein

MS4078 inhibits an immune response target NPM-ALK protein . The ALK protein degradation induced by MS4078 is cereblon and proteasome dependent . MS4078 reduces the NPM-ALK protein levels with an impressive DC 50 (50% degradation) value of 11±2 nM in SU-DHL-1 cells .

Potential Treatment for Hematologic Malignancies

MS4078, as a PROTAC, has the potential to be used to treat various hematologic malignancies . The strategy of using PROTACs like MS4078 could improve the safety of clinical applications .

Inhibition of ALK-positive Anaplastic Large Cell Lymphoma (ALCL)

MS4078 has shown potential in inhibiting the proliferation of ALK-positive ALCL cells . It induces apoptosis of these cells through the mitochondrial pathway in a caspase-dependent manner .

Suppression of Downstream Pathways of ALK

MS4078 can suppress ALK and its downstream pathways, including PI3K/Akt, Erk, and JAK3/STAT3 . It also reduces the nuclear translocation of NFκB by inhibiting the TRAF2/IKK/IκB pathway .

Overcoming Resistance to ALK-targeted Inhibitors

With the prolongation of treatment time, the emergence of resistance to ALK-targeted inhibitors is inevitable . MS4078, as a novel derivative of ceritinib, could potentially overcome this resistance .

Mechanism of Action

Target of Action

MS4078, also known as “2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide”, is a Proteolysis Targeting Chimera (PROTAC) that primarily targets the Anaplastic Lymphoma Kinase (ALK) protein .

Mode of Action

MS4078 operates by binding to the ALK protein with a dissociation constant (Kd) of 37 nM . The compound’s interaction with its target is dependent on intracellular cereblon (CRBN), a substrate receptor of the Cullin RING E3 Ligase (CRL) complex . This interaction promotes the ubiquitination and subsequent degradation of the ALK protein via the ubiquitin-proteasome system .

Biochemical Pathways

The degradation of the ALK protein by MS4078 affects various biochemical pathways. ALK is a receptor tyrosine kinase involved in numerous cellular processes, including apoptosis, cell cycle progression, cytoskeletal rearrangement, differentiation, development, immune response, nervous system function, and transcription . Therefore, the degradation of ALK by MS4078 can potentially influence all these pathways.

Result of Action

The result of MS4078’s action is the potent reduction of cellular ALK protein levels, which leads to the inhibition of cellular ALK signaling . This action effectively inhibits cancer cell proliferation .

Action Environment

The action of MS4078 is influenced by various environmental factors. For instance, the presence and activity of the proteasome and cereblon are crucial for the compound’s mechanism of action . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other proteins or compounds in the cellular environment.

properties

IUPAC Name |

2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H52ClN9O8S/c1-25(2)63-36-22-30(27(5)21-34(36)51-45-49-23-31(46)41(53-45)50-32-10-6-7-12-37(32)64(61,62)26(3)4)28-15-19-54(20-16-28)24-39(57)48-18-17-47-33-11-8-9-29-40(33)44(60)55(43(29)59)35-13-14-38(56)52-42(35)58/h6-12,21-23,25-26,28,35,47H,13-20,24H2,1-5H3,(H,48,57)(H,52,56,58)(H2,49,50,51,53) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMGZLUKTNXEMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)CC(=O)NCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H52ClN9O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

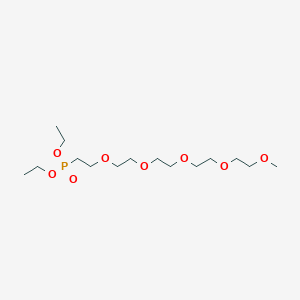

![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)